molecular formula C13H18BNO4 B2725787 Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate CAS No. 1219832-48-0

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate

Cat. No.: B2725787
CAS No.: 1219832-48-0
M. Wt: 263.1
InChI Key: MYLFMYGPUXHCEG-UHFFFAOYSA-N
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Description

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate: is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a boronic ester group, which is pivotal in various chemical transformations.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatization: The compound can be synthesized by reacting picolinic acid with a boronic acid derivative under esterification conditions.

  • Industrial Production Methods: Large-scale synthesis often involves the use of palladium-catalyzed cross-coupling reactions, which are efficient and scalable.

Types of Reactions:

  • Cross-Coupling Reactions: Commonly used in Suzuki-Miyaura coupling reactions.

  • Oxidation and Reduction: Can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

  • Substitution Reactions: The boronic ester group can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Palladium Catalysts: Used in cross-coupling reactions.

  • Bases: Such as potassium carbonate or sodium hydroxide.

  • Solvents: Common solvents include toluene, ethanol, and water.

Major Products Formed:

  • Biaryls: Formed in Suzuki-Miyaura coupling reactions.

  • Alcohols and Carboxylic Acids: Resulting from oxidation and reduction reactions.

Scientific Research Applications

Chemistry: Utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: Employed in the study of enzyme inhibitors and biological probes. Medicine: Investigated for its potential use in drug discovery and development. Industry: Applied in the production of materials with specific properties, such as polymers and coatings.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, interfering with their activity.

  • Boronic Acid Reactivity: The boronic ester group can form reversible covalent bonds with diols, which is crucial in biological systems.

Comparison with Similar Compounds

  • Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic ester derivative used in similar cross-coupling reactions.

  • 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: A related compound with applications in medicinal chemistry.

Uniqueness:

  • Versatility: Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is particularly versatile due to its ability to participate in various chemical transformations.

  • Stability: The boronic ester group provides stability, making it suitable for use in a wide range of conditions.

This compound's unique properties and broad applicability make it a valuable tool in both research and industry. Its ability to facilitate complex chemical reactions and its potential in drug discovery highlight its importance in modern chemistry.

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Properties

IUPAC Name

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-7-6-8-15-10(9)11(16)17-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLFMYGPUXHCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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